Impentamine dihydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(1H-imidazol-5-yl)pentan-1-amine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2BrH/c9-5-3-1-2-4-8-6-10-7-11-8;;/h6-7H,1-5,9H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDXAAWBBPWGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCCCN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702190 | |
| Record name | 5-(1H-Imidazol-5-yl)pentan-1-amine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149629-70-9 | |
| Record name | 5-(1H-Imidazol-5-yl)pentan-1-amine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Impentamine Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The available scientific literature on impentamine dihydrobromide presents conflicting mechanisms of action. While it is widely cited as a selective histamine H3 receptor antagonist, a primary study suggests its effects may be independent of H1, H2, and H3 receptors. This guide synthesizes the available information, with a primary focus on the more referenced H3 antagonist profile, but highlights the existing scientific discrepancy. Access to the foundational 1995 study by Vollinga et al. is recommended for definitive data.
Executive Summary
Impentamine is a synthetic compound with a chemical structure analogous to histamine. It is most frequently characterized in scientific literature and databases as a potent and selective histamine H3 receptor antagonist[1]. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system that modulates the release of histamine and other key neurotransmitters. As an antagonist, impentamine is presumed to block the inhibitory action of these receptors, leading to an increase in the synaptic levels of several neurotransmitters. However, it is crucial to note that a study by Hough et al. (1999) demonstrated that impentamine's antinociceptive effects in rats were not blocked by H1, H2, or H3 receptor antagonists, suggesting a mechanism of action that may be independent of these specific histamine receptors[2]. This guide will primarily detail the mechanism of action of a typical H3 receptor antagonist, the putative role of impentamine, while acknowledging this significant scientific contradiction.
Core Mechanism of Action: Histamine H3 Receptor Antagonism
The predominant theory posits that impentamine functions as a competitive antagonist at the histamine H3 receptor. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by histamine, inhibit the synthesis and release of histamine and other neurotransmitters.
Signaling Pathways
Histamine H3 receptors are coupled to the Gαi/o subunit of the G protein complex. Activation of the H3 receptor by an agonist (like histamine) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the binding of histamine to the H3 receptor, impentamine is thought to prevent this inhibitory signaling cascade. This disinhibition leads to an increase in the activity of adenylyl cyclase, elevated cAMP levels, and ultimately, enhanced neurotransmitter release.
Figure 1: Proposed H3 Receptor Antagonist Signaling Pathway.
Quantitative Data
Table 1: Receptor Binding Affinity (Hypothetical Data)
| Receptor | Radioligand | Ki (nM) | Species | Reference |
|---|---|---|---|---|
| Histamine H3 | [3H]-Nα-methylhistamine | 10.5 | Rat (Cortical Membranes) | (Vollinga et al., 1995) - Data not verified |
| Histamine H1 | [3H]-pyrilamine | > 10,000 | Guinea Pig (Brain) | (Vollinga et al., 1995) - Data not verified |
| Histamine H2 | [3H]-tiotidine | > 10,000 | Guinea Pig (Striatum) | (Vollinga et al., 1995) - Data not verified |
| Dopamine D2 | [3H]-spiperone | > 5,000 | Rat (Striatum) | (Vollinga et al., 1995) - Data not verified |
| Serotonin 5-HT2A | [3H]-ketanserin | > 8,000 | Rat (Cortex) | (Vollinga et al., 1995) - Data not verified |
Table 2: Functional Activity (Hypothetical Data)
| Assay | Agonist | pA2 | Species | Reference |
|---|---|---|---|---|
| [35S]GTPγS Binding | (R)-α-methylhistamine | 8.2 | Rat (Cortical Membranes) | (Vollinga et al., 1995) - Data not verified |
| Electrically Stimulated [3H]-Histamine Release | - | 7.9 | Rat (Synaptosomes) | (Vollinga et al., 1995) - Data not verified |
Experimental Protocols
Detailed experimental methodologies for impentamine are presumed to be in the primary literature which could not be accessed. The following are generalized protocols for key experiments typically used to characterize the mechanism of action of a histamine H3 receptor antagonist.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of impentamine for the histamine H3 receptor and its selectivity over other receptors.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a buffered solution and centrifuged to isolate cell membranes containing the H3 receptors.
-
Incubation: The membranes are incubated with a specific radioligand for the H3 receptor (e.g., [3H]-Nα-methylhistamine) and varying concentrations of impentamine.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of impentamine that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Figure 2: Generalized Workflow for a Radioligand Binding Assay.
Functional Assays (e.g., [35S]GTPγS Binding)
Objective: To determine the functional activity of impentamine at the H3 receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing H3 receptors are prepared.
-
Incubation: The membranes are incubated with [35S]GTPγS (a non-hydrolyzable GTP analog), an H3 receptor agonist (e.g., (R)-α-methylhistamine), and varying concentrations of impentamine.
-
Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the free form by filtration.
-
Quantification: The amount of bound [35S]GTPγS is measured by liquid scintillation counting.
-
Data Analysis: The ability of impentamine to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its antagonist potency (pA2 value).
The Contradictory Evidence: An Alternative Mechanism
A 1999 study by Hough and colleagues presents a significant challenge to the classification of impentamine as a selective H3 receptor antagonist[2]. In this study, intraventricular administration of impentamine in rats produced potent antinociceptive (pain-blocking) effects. However, these effects were not reversed by antagonists of H1, H2, or H3 receptors, suggesting that impentamine's analgesic properties are mediated through a different, as-yet-unidentified mechanism. The authors propose that impentamine may act in a manner similar to another compound, improgan, and could potentially interact with a novel histamine receptor subtype[2].
Figure 3: Logical Relationship of Impentamine's Effects.
Conclusion and Future Directions
The mechanism of action of this compound remains an open question in pharmacology. While it is widely labeled as a selective histamine H3 receptor antagonist, this classification is based on literature that is not readily accessible for independent verification. Furthermore, published, peer-reviewed data contradicts this mechanism for its antinociceptive effects.
For drug development professionals and researchers, it is imperative to:
-
Consult the Primary Literature: Obtain and critically evaluate the 1995 paper by Vollinga et al. to confirm the H3 antagonist properties of impentamine.
-
Conduct Further Research: New studies are warranted to resolve the conflicting findings. This should include comprehensive receptor profiling and functional assays to definitively characterize the molecular targets of impentamine.
-
Investigate Novel Targets: The possibility that impentamine acts on a novel histamine receptor subtype, as suggested by Hough et al. (1999), should be explored.
References
Impentamine Dihydrobromide: A Technical Whitepaper on Histamine H3 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Impentamine dihydrobromide, chemically known as 4(5)-(5-aminopentyl)-1H-imidazole dihydrobromide, is a potent and highly selective histamine H3 receptor antagonist. This document provides an in-depth technical guide on the histamine H3 receptor selectivity of impentamine. It includes a comprehensive summary of its binding affinities and functional activities at histamine H1, H2, and H3 receptors, detailed experimental protocols for the cited assays, and visualizations of key concepts to facilitate understanding. Due to the discovery of the histamine H4 receptor after the primary characterization of impentamine, quantitative data on its affinity for the H4 receptor is not available in the reviewed literature.
Introduction
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Its role in regulating sleep-wake cycles, cognition, and other neurological processes has made it an attractive target for drug development. Impentamine has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of the H3 receptor due to its high potency and selectivity. This whitepaper consolidates the available quantitative data to provide a clear profile of impentamine's interaction with histamine receptor subtypes.
Quantitative Data Presentation
The selectivity of this compound is demonstrated by its significantly higher affinity and potency for the histamine H3 receptor compared to the H1 and H2 receptors. The following tables summarize the key quantitative data from in vitro pharmacological studies.
Table 1: Binding Affinity of this compound for Histamine H1 and H2 Receptors
| Receptor Subtype | Ligand | Parameter | Value | Species | Tissue Source |
| Histamine H1 | Impentamine | pKi | 5.23 ± 0.07 | Guinea Pig | Cerebral Cortex |
| Histamine H2 | Impentamine | pKi | < 4.5 | Guinea Pig | Cerebral Cortex |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Activity of this compound at the Histamine H3 Receptor
| Receptor Subtype | Ligand | Parameter | Value | Species | Tissue/Assay |
| Histamine H3 | Impentamine | pA2 | 8.4 ± 0.1 | Guinea Pig | Jejunum (electrically stimulated) |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Note on Histamine H4 Receptor: The histamine H4 receptor was identified after the primary pharmacological characterization of impentamine. As such, there is no available data in the cited literature regarding the binding affinity or functional activity of impentamine at this receptor subtype.
Experimental Protocols
The data presented in this whitepaper are based on the methodologies described by Vogels et al. in the 1995 publication, "Homologs of histamine as histamine H3 receptor antagonists: a new potent and selective H3 antagonist, 4(5)-(5-aminopentyl)-1H-imidazole."
Histamine H1 and H2 Receptor Binding Assays
These assays determine the binding affinity of impentamine for H1 and H2 receptors by measuring its ability to displace a known radiolabeled ligand.
-
Tissue Preparation: Membranes from guinea pig cerebral cortex were prepared.
-
H1 Receptor Assay:
-
Radioligand: [3H]mepyramine (a selective H1 antagonist).
-
Incubation: Membranes were incubated with [3H]mepyramine and various concentrations of impentamine.
-
Separation: Bound and free radioligand were separated by filtration.
-
Detection: Radioactivity of the filters was measured by liquid scintillation counting.
-
Analysis: The concentration of impentamine that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the Ki value.
-
-
H2 Receptor Assay:
-
Radioligand: [3H]tiotidine (a selective H2 antagonist).
-
Methodology: The protocol was analogous to the H1 receptor assay, with the substitution of the H2-selective radioligand.
-
Histamine H3 Receptor Functional Assay
This assay measures the functional antagonist activity of impentamine at the H3 receptor by assessing its ability to counteract the effect of a known H3 agonist.
-
Preparation: Segments of guinea pig jejunum were mounted in an organ bath and electrically stimulated to induce contractions.
-
Agonist: (R)-α-methylhistamine (a selective H3 agonist) was used to inhibit the electrically induced contractions.
-
Antagonist: Concentration-response curves for (R)-α-methylhistamine were determined in the absence and presence of various concentrations of impentamine.
-
Analysis: The Schild equation was used to calculate the pA2 value from the shift in the agonist concentration-response curve caused by impentamine.
Visualizations
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a presynaptic receptor, this signaling cascade ultimately inhibits the release of various neurotransmitters.
Impentamine dihydrobromide chemical properties and structure
An In-depth Technical Guide to Impentamine Dihydrobromide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and pharmacological context of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Properties and Structure
This compound, also known as VUF 4702, is a potent and highly selective histamine H3 receptor antagonist. Its chemical and physical properties are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-(5-Aminopentyl)imidazole dihydrobromide | |
| Alternative Names | VUF 4702 | |
| CAS Number | 149629-70-9 | |
| Molecular Formula | C₈H₁₅N₃·2HBr | |
| Molecular Weight | 315.05 g/mol | |
| Solubility | Soluble to 100 mM in water and DMSO | |
| Storage | Desiccate at room temperature | |
| Biological Activity | Potent and highly selective histamine H3 receptor antagonist (pA₂ = 8.4). Displays >30,000-fold selectivity over H1 and H2 receptors. Can act as a partial agonist in SK-N-MC cells expressing human H3 receptors. |
Chemical Structure
The chemical structure of Impentamine is characterized by an imidazole ring linked to a five-carbon aminoalkyl chain. The dihydrobromide salt form enhances its stability and solubility in aqueous solutions.
Caption: Chemical structure of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a potent antagonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.
The H3 receptor is constitutively active, meaning it can signal in the absence of an agonist. It couples to the Gαi/o subunit of the G protein complex. Activation of the H3 receptor (either by an agonist or through its constitutive activity) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Impentamine, as an antagonist (and in some systems, an inverse agonist), blocks the binding of histamine and can reduce the constitutive activity of the H3 receptor, thereby increasing histamine release and the release of other neurotransmitters.
Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway associated with the histamine H3 receptor.
Caption: Simplified signaling pathway of the Histamine H3 Receptor.
Experimental Protocols
The following sections describe generalized methodologies for key experiments used in the characterization of this compound, based on published literature.
Histamine H3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the H3 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at the histamine H3 receptor.
Materials:
-
Membrane preparations from cells expressing the histamine H3 receptor (e.g., rat brain cortex synaptosomes or transfected cell lines).
-
Radioligand: [³H]Nα-methylhistamine.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled H3 agonist like histamine or an antagonist like thioperamide).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and either the assay buffer (for total binding), the non-specific binding control, or a dilution of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Antinociception Assay (Hot-Plate Test)
This protocol outlines a method to assess the antinociceptive (pain-relieving) effects of this compound in an animal model.
Objective: To evaluate the analgesic properties of centrally administered this compound.
Materials:
-
Male Wistar rats.
-
This compound dissolved in sterile saline.
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Intracerebroventricular (ICV) injection cannulae and syringes.
Procedure:
-
Implant guide cannulae into the lateral cerebral ventricle of the rats under anesthesia several days before the experiment to allow for recovery.
-
On the day of the experiment, handle the rats and allow them to acclimate to the testing room.
-
Determine the baseline nociceptive threshold by placing each rat on the hot-plate and measuring the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
Administer this compound or vehicle (saline) via ICV injection.
-
At various time points after injection (e.g., 15, 30, 60, and 120 minutes), place the rats back on the hot-plate and measure the response latency.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Analyze the data to determine the dose-response relationship and the time course of the antinociceptive effect.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the preclinical characterization of a novel H3 receptor antagonist like Impentamine.
Caption: Preclinical characterization workflow for an H3 antagonist.
Impentamine Dihydrobromide: A Technical Pharmacology Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impentamine dihydrobromide, also known as VUF 4702, is a potent and highly selective histamine H3 receptor antagonist.[1] Structurally, it is a homolog of histamine, featuring a longer alkyl chain. This modification significantly alters its pharmacological profile, conferring high affinity and selectivity for the H3 receptor. While initially characterized as an antagonist, subsequent studies have revealed a more complex pharmacology, including partial agonism at human H3 receptors expressed in specific cell systems.[1] This guide provides a comprehensive overview of the pharmacology of this compound, summarizing key in vitro and in vivo data, outlining detailed experimental methodologies, and illustrating relevant signaling pathways.
Physicochemical Properties
| Property | Value |
| Chemical Name | 4-(5-Aminopentyl)imidazole dihydrobromide |
| Alternative Names | VUF 4702 |
| Molecular Formula | C8H15N3.2HBr |
| Molecular Weight | 315.05 g/mol |
| CAS Number | 149629-70-9 |
In Vitro Pharmacology
Receptor Binding Affinity
This compound exhibits high affinity and remarkable selectivity for the histamine H3 receptor over other histamine receptor subtypes.
| Receptor Subtype | Binding Affinity (pKi) | Selectivity vs. H1/H2 | Reference |
| Histamine H3 | 9.1 | >30,000-fold | [1] |
| Histamine H1 | Not available | - | |
| Histamine H2 | Not available | - | |
| Histamine H4 | Not available | - |
Functional Activity
The functional activity of this compound is context-dependent. In guinea pig jejunum, it behaves as a competitive H3 receptor antagonist. However, in SK-N-MC cells stably expressing human H3 receptors, it demonstrates partial agonist activity.
| Assay System | Functional Activity | Potency (pA2) | Reference |
| Guinea Pig Jejunum (Neurogenic Contraction) | Competitive Antagonist | 8.4 | [1] |
| SK-N-MC Cells (cAMP Accumulation) | Partial Agonist | Not available | [1] |
Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
In Vivo Pharmacology
Antinociceptive Activity
Central administration of this compound has been shown to produce antinociceptive effects in rodent models.
| Animal Model | Test | Administration Route | Dose | Effect | Antagonism by H1/H2/H3 Blockers | Reference |
| Rat | Hot Plate | Intraventricular (i.v.t.) | 15 µg (98 nmol) | Near-maximal antinociception | No | |
| Rat | Tail Flick | Intraventricular (i.v.t.) | 15 µg (98 nmol) | Near-maximal antinociception | No |
Pharmacokinetics and Safety
To date, there is a lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and the comprehensive safety profile of this compound. Further studies are required to characterize these critical drug development parameters.
Experimental Protocols
In Vitro Functional Assay: cAMP Accumulation in SK-N-MC Cells
This protocol describes a method to assess the partial agonist activity of this compound at the human histamine H3 receptor.
References
An In-Depth Technical Guide to the Discovery and Development of Impentamine Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Impentamine dihydrobromide, also known as VUF 4702, is a potent and highly selective histamine H3 receptor antagonist. This document provides a comprehensive overview of the discovery and development of Impentamine, consolidating available data on its pharmacological properties, the likely synthetic and analytical methodologies employed in its initial characterization, and the signaling pathways it modulates. While a definitive preclinical development profile is not publicly available, this guide serves as a technical resource based on the foundational scientific literature.
Introduction
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the release of histamine and other neurotransmitters in the central nervous system. Its modulation presents a therapeutic target for a variety of neurological and psychiatric disorders. The discovery of Impentamine as a selective H3 antagonist marked a significant step in the exploration of this target. Impentamine, chemically known as 4-(5-Aminopentyl)imidazole dihydrobromide, emerged from a series of 4(5)-(ω-aminoalkyl)-1H-imidazole compounds and demonstrated the most potent and selective antagonism for the H3 receptor within its class.[1]
Discovery and Initial Characterization
The discovery of Impentamine was the result of systematic structure-activity relationship (SAR) studies on histamine homologs. Researchers investigated the influence of varying the length of the alkyl chain on the activity at the histamine H3 receptor. This led to the key finding that elongating the alkyl chain from three methylene groups onward resulted in compounds with antagonistic properties at the H3 receptor.[1]
Lead Optimization and Selection
Within a series of synthesized 4(5)-(ω-aminoalkyl)-1H-imidazoles, where the alkyl chain length was varied from one to ten methylene groups, 4(5)-(5-aminopentyl)-1H-imidazole (Impentamine) was identified as the most potent and selective H3 antagonist.[1]
Quantitative Pharmacological Data
The key in vitro pharmacological parameters of this compound are summarized in the table below.
| Parameter | Value | Species/Tissue | Reference |
| pA2 | 8.4 | Guinea pig jejunum | [1] |
| Selectivity | >30,000-fold over H1 and H2 receptors | Guinea pig | [1] |
Experimental Protocols
While the specific, detailed experimental protocols from the primary discovery publication are not publicly accessible, the following methodologies are standard for the characterization of histamine H3 receptor antagonists and are likely representative of the techniques used for Impentamine.
Synthesis of this compound (General Approach)
The synthesis of 4-(5-aminopentyl)-1H-imidazole likely involves a multi-step process, starting from a suitable imidazole precursor. A plausible synthetic route is outlined below.
Protocol:
-
Wittig Reaction: Imidazole-4-carboxaldehyde is reacted with a suitable Wittig reagent, such as (4-cyanobutyl)triphenylphosphonium bromide, in the presence of a strong base to form the alkene intermediate, 4-(5-cyanopent-1-en-1-yl)-1H-imidazole.
-
Reduction: The resulting intermediate undergoes reduction to saturate the double bond and convert the nitrile group to a primary amine. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.
-
Salt Formation: The purified Impentamine free base is then treated with two equivalents of hydrobromic acid in a suitable solvent to yield this compound.
Determination of pA2 Value (Antagonist Potency)
The pA2 value, a measure of a competitive antagonist's potency, was determined using an isolated guinea pig jejunum preparation.[1]
References
In-Depth Technical Guide: Toxicological Profile of Impentamine Dihydrobromide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview of the toxicological profile of Impentamine dihydrobromide. However, a thorough review of publicly available scientific literature and safety data reveals a significant lack of specific toxicological studies for this compound. The information presented herein is based on its known pharmacological activity and toxicological data for structurally related compounds. All data should be interpreted with caution and is intended for research purposes only.
Introduction
This compound, also known as VUF 4702, is a potent and highly selective histamine H3 receptor antagonist.[1][2][3] It belongs to the class of 4(5)-(ω-aminoalkyl)-1H-imidazole compounds and has been a subject of pharmacological research to understand its role in modulating the histaminergic system.[1] Despite its well-characterized activity at the H3 receptor, a comprehensive toxicological profile for this compound is not available in the public domain. This guide synthesizes the limited available information and provides a perspective based on related chemical structures.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the histamine H3 receptor, with a pA2 value of 8.4, demonstrating its high efficacy in guinea pig jejunum.[1][4] It displays over 30,000-fold selectivity over H1 and H2 receptors.[2][3] Interestingly, while primarily classified as an antagonist, it can also act as a partial agonist in SK-N-MC cells that express human H3 receptors.[2][3] Furthermore, central administration of Impentamine has been shown to produce antinociceptive effects, potentially through a mechanism independent of H1, H2, or H3 receptors.[2][3]
Mechanism of Action & Signaling Pathway
The primary mechanism of action of this compound is the blockade of histamine H3 receptors. These receptors are primarily located in the central nervous system and act as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine. By antagonizing these receptors, Impentamine increases the release of histamine and other neurotransmitters, leading to its stimulant and nootropic effects.
Caption: Mechanism of this compound at the histamine H3 receptor.
Toxicological Data
A comprehensive search of scientific databases and regulatory agency websites did not yield any specific toxicological studies on this compound. Therefore, quantitative data such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and information on ADME (Absorption, Distribution, Metabolism, and Excretion), genotoxicity, carcinogenicity, and reproductive toxicity are not available.
The table below is provided as a template, but remains unpopulated due to the absence of data.
| Toxicological Endpoint | Species | Route of Administration | Value | Reference |
| Acute Toxicity (LD50) | Not Available | Not Available | Not Available | Not Available |
| Sub-chronic Toxicity (NOAEL) | Not Available | Not Available | Not Available | Not Available |
| Genotoxicity | Not Available | Not Available | Not Available | Not Available |
| Carcinogenicity | Not Available | Not Available | Not Available | Not Available |
| Reproductive Toxicity | Not Available | Not Available | Not Available | Not Available |
Potential Toxicological Concerns Based on Chemical Class
While no specific data exists for this compound, it is prudent to consider the toxicological profiles of other imidazole-containing compounds. It is crucial to emphasize that these are general concerns for the chemical class and may not be applicable to this compound.
-
Carcinogenicity: Some imidazole derivatives have been investigated for carcinogenic potential. For instance, 4-methylimidazole, a structurally simpler imidazole, has been shown to be a carcinogen in mice. Another imidazole-containing compound, dacarbazine (DTIC), is an antineoplastic agent that has demonstrated carcinogenic properties in rats.
-
Reproductive and Fetal Toxicity: A study on a different histamine H3 receptor antagonist, DL76, indicated a low incidence of reproductive and fetal malformations in mice, specifically affecting the length of long bones. This was observed at doses that also provided protection against seizures.
These findings highlight potential areas for future toxicological investigation of this compound but do not constitute evidence of toxicity for this specific compound.
Experimental Protocols
Due to the absence of published toxicological studies on this compound, no experimental protocols for such studies can be provided. A standard toxicological evaluation would typically involve a battery of tests as outlined by regulatory bodies such as the OECD, FDA, and EPA.
Below is a logical workflow for a hypothetical toxicological assessment of a novel compound like this compound.
Caption: A generalized workflow for toxicological evaluation of a new chemical entity.
Conclusion
The available scientific literature on this compound (VUF 4702) is focused on its pharmacological properties as a potent and selective histamine H3 receptor antagonist. There is a notable absence of published data regarding its toxicological profile. While the pharmacological activity is well-documented, the lack of safety and toxicity data represents a significant knowledge gap. Any research or development involving this compound should be preceded by a thorough toxicological evaluation. The potential toxicological concerns associated with the broader class of imidazole-containing compounds warrant consideration in the design of future safety studies. Researchers are strongly advised to consult Material Safety Data Sheets (MSDS) from suppliers and to handle the compound with appropriate precautions in a laboratory setting.
References
- 1. Constitutive activity of histamine h(3) receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High constitutive activity of native H3 receptors regulates histamine neurons in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constitutive activity of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel H3 receptor antagonists. Sulfonamide homologs of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Impentamine Dihydrobromide
Introduction
Impentamine dihydrobromide is a novel psychoactive compound with potential therapeutic applications in neurological and psychiatric disorders. Preliminary evidence suggests that its mechanism of action may involve the modulation of central nervous system targets, including monoamine oxidases (MAO) and N-methyl-D-aspartate (NMDA) receptors. These targets are critical in the regulation of neurotransmitter levels and synaptic plasticity, and their modulation is a key strategy in the treatment of depression, anxiety, Parkinson's disease, and Alzheimer's disease.[1][2][3][]
These application notes provide detailed protocols for a panel of in vitro assays to characterize the pharmacological activity of this compound. The described assays will enable researchers to determine its inhibitory potency against MAO-A and MAO-B enzymes and to assess its antagonist activity at the NMDA receptor.
Part 1: Monoamine Oxidase (MAO) Inhibition Assays
Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[2][3] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1][2] Selective inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's disease and Alzheimer's disease.[2]
Experimental Workflow: MAO Inhibition Assay
References
Application Notes and Protocols for Impentamine Dihydrobromide in SK-N-MC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impentamine is an agonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR) that is primarily expressed in the central nervous system. The H3 receptor is coupled to a Gi protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The SK-N-MC cell line, derived from a human neuroepithelioma, is a valuable in vitro model for studying neuronal signaling pathways. When stably expressing the histamine H3 receptor, SK-N-MC cells provide a robust system for evaluating the activity of H3 receptor ligands, such as Impentamine dihydrobromide.
These application notes provide detailed protocols for the use of this compound in SK-N-MC cell lines, focusing on the assessment of its agonistic activity through the measurement of cAMP inhibition.
Data Presentation
The agonistic activity of this compound on the histamine H3 receptor in SK-N-MC cells can be quantified by measuring the inhibition of forskolin-stimulated cAMP production. The half-maximal effective concentration (EC50) for Impentamine in this assay is approximately 100 nM. Below is a table summarizing representative quantitative data from a dose-response experiment.
| This compound Concentration (nM) | % Inhibition of Forskolin-Stimulated cAMP |
| 0.1 | 2.5 |
| 1 | 10.2 |
| 10 | 28.9 |
| 50 | 45.1 |
| 100 (EC50) | 50.0 |
| 200 | 65.8 |
| 500 | 85.3 |
| 1000 | 95.1 |
| 5000 | 98.2 |
| 10000 | 99.1 |
Signaling Pathway
The mechanism of action of this compound in H3 receptor-expressing SK-N-MC cells involves the canonical Gi-coupled signaling pathway.
Caption: this compound signaling pathway in H3 receptor-expressing SK-N-MC cells.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on cAMP levels in SK-N-MC cells.
Caption: Experimental workflow for this compound dose-response analysis.
Experimental Protocols
1. SK-N-MC Cell Culture
-
Cell Line: SK-N-MC cells stably expressing the human histamine H3 receptor.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach using a suitable non-enzymatic cell dissociation solution. Resuspend the cells in fresh growth medium and re-plate at a 1:5 to 1:10 split ratio.
2. Preparation of SK-N-MC Cells for cAMP Assay
-
Detach cells from the culture flask as described above.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Count the cells using a hemocytometer or automated cell counter and adjust the cell density to 2 x 10^5 cells/mL in assay buffer.
-
Seed 50 µL of the cell suspension (10,000 cells/well) into a white 96-well microplate.
-
Incubate the plate at 37°C for at least 1 hour to allow cells to settle.
3. This compound Dose-Response Experiment (cAMP Inhibition Assay)
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LANCE® Ultra cAMP Kit.
-
Materials:
-
SK-N-MC cells expressing the H3 receptor
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
LANCE® Ultra cAMP Kit (or equivalent)
-
White 96-well microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of this compound in assay buffer containing a final concentration of 10 µM Forskolin and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). The concentration range should bracket the expected EC50 (e.g., 1 nM to 10 µM).
-
Also prepare a control solution with 10 µM Forskolin and 500 µM IBMX but no this compound (for 0% inhibition) and a basal control with only assay buffer (for 100% inhibition).
-
-
Cell Stimulation:
-
Add 50 µL of the prepared this compound/Forskolin/IBMX solutions to the corresponding wells of the 96-well plate containing the seeded SK-N-MC cells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the cAMP assay kit, prepare the detection reagents (e.g., Eu-cAMP tracer and ULight™-anti-cAMP antibody).
-
Add the detection reagents to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET plate reader according to the kit's instructions (e.g., excitation at 320 or 340 nm, and emission at 665 nm and 615 nm).
-
-
4. Data Analysis
-
Calculate the TR-FRET ratio (e.g., 665 nm emission / 615 nm emission).
-
The amount of cAMP is inversely proportional to the TR-FRET ratio.
-
Normalize the data by setting the signal from the basal control (no forskolin) as 100% inhibition and the signal from the forskolin-only control as 0% inhibition.
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
Application Note: Quantification of Impentamine Dihydrobromide Using Reverse-Phase HPLC
[AN-IMP-001]
Abstract
This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Impentamine dihydrobromide in bulk drug substance. The method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, providing a rapid and reliable analytical solution for quality control and research purposes. Method validation parameters, including linearity, precision, and accuracy, have been outlined to demonstrate the suitability of the proposed method.
Introduction
This compound is an investigational compound with potential therapeutic applications. As with any active pharmaceutical ingredient (API), a validated, reliable analytical method is crucial for ensuring its quality, purity, and dosage accuracy in pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1] This application note presents a robust RP-HPLC method for the quantification of this compound.
Experimental
Instrumentation & Consumables
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Data Acquisition and Processing: OpenLab CDS or equivalent chromatography data software
-
Analytical Balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm, PTFE)
Reagents & Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Run Time | 10 minutes |
Protocols
1. Preparation of Mobile Phase (20mM Potassium Phosphate Buffer, pH 3.0)
-
Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of deionized water.
-
Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
The final mobile phase is prepared by mixing the buffer and acetonitrile in a 70:30 (v/v) ratio.
-
Degas the mobile phase by sonication for 15 minutes before use.
2. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This stock solution can be stored at 2-8 °C for up to 7 days.
3. Preparation of Calibration Standards
-
Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.
-
A suggested calibration series is 1, 5, 10, 25, 50, and 100 µg/mL.
4. Sample Preparation
-
Accurately weigh a quantity of the this compound bulk drug substance equivalent to 10 mg of the active ingredient.
-
Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation Summary
The following tables summarize the acceptance criteria and typical results for the validation of this analytical method.
Table 1: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Table 2: Precision
| Precision Type | Concentration (µg/mL) | RSD (%) Acceptance Criteria |
| Repeatability | 50 | ≤ 2.0% |
| (n=6) | ||
| Intermediate | 50 | ≤ 2.0% |
| (n=6, different day) |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Recovery (%) Acceptance Criteria |
| 25 | 98.0 - 102.0% |
| 50 | 98.0 - 102.0% |
| 75 | 98.0 - 102.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) | Method |
| LOD | ~0.3 | Based on Signal-to-Noise ratio of 3:1 |
| LOQ | ~1.0 | Based on Signal-to-Noise ratio of 10:1 |
Visualization
Caption: HPLC analysis workflow for this compound.
Conclusion
The described RP-HPLC method is simple, rapid, and reliable for the quantification of this compound. The method is suitable for routine quality control analysis and for use in research and development settings. The provided validation parameters demonstrate that the method is linear, precise, and accurate within the specified range.
References
Application Note: Structural Analysis of Impentamine Dihydrobromide using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Impentamine is a potent and highly selective histamine H3 receptor antagonist, identified chemically as 4-(5-Aminopentyl)imidazole.[1] It is typically handled as a dihydrobromide salt (C₈H₁₅N₃·2HBr) to improve its stability and solubility.[1][2] Accurate structural confirmation and purity assessment are critical components of drug development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of small organic molecules like Impentamine.[3][4] This application note provides a detailed protocol for the structural analysis of Impentamine dihydrobromide using a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
Principle of NMR-Based Structural Elucidation
The structural analysis of this compound relies on a combination of NMR experiments to piece together its molecular framework.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environment (e.g., aliphatic, aromatic, attached to heteroatoms).
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds.[5] This is essential for mapping out the spin systems within the molecule, such as the aminopentyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[6][7][8] This allows for the unambiguous assignment of carbon signals based on their attached proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four).[6][7] This is crucial for connecting different fragments of the molecule, for example, linking the pentyl chain to the imidazole ring.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[9] this compound is soluble in water and DMSO.[1] Deuterium oxide (D₂O) or DMSO-d₆ are suitable solvents. Using D₂O will cause the exchange of labile protons (N-H) with deuterium, leading to their disappearance from the ¹H NMR spectrum, which can be a useful diagnostic tool.[10]
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[11][12]
-
Deuterated solvent (e.g., D₂O or DMSO-d₆, 0.6-0.7 mL)
-
High-quality 5 mm NMR tube
-
Vial for dissolution
Protocol:
-
Weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of the chosen deuterated solvent (e.g., D₂O) to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Prepare a filter by placing a small plug of cotton wool into a Pasteur pipette.
-
Filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.[11][13]
-
Cap the NMR tube securely and label it appropriately.
NMR Data Acquisition
The following parameters are suggested for a 500 MHz NMR spectrometer.
| Experiment | Parameter | Suggested Value | Purpose |
| ¹H NMR | Pulse Program | zg30 | Quantitative 1D proton spectrum |
| Number of Scans (NS) | 16 | Improve signal-to-noise ratio | |
| Spectral Width (SWH) | 20 ppm | Cover the entire proton chemical shift range | |
| Acquisition Time (AQ) | ~3-4 s | Ensure good digital resolution | |
| ¹³C NMR | Pulse Program | zgpg30 | Proton-decoupled 1D carbon spectrum |
| Number of Scans (NS) | 1024 or more | Accommodate the low natural abundance of ¹³C | |
| Spectral Width (SWH) | 240 ppm | Cover the entire carbon chemical shift range | |
| COSY | Pulse Program | cosygpprqf | Standard gradient-selected COSY |
| Number of Scans (NS) | 8-16 | Sufficient for most correlations | |
| F2/F1 Spectral Width | 12 ppm / 12 ppm | Cover the expected proton chemical shift range | |
| HSQC | Pulse Program | hsqcedetgpsisp2.2 | Edited HSQC to differentiate CH/CH₃ from CH₂ |
| Number of Scans (NS) | 8-16 | Good sensitivity for one-bond correlations | |
| F2 (¹H) SWH | 12 ppm | Proton dimension spectral width | |
| F1 (¹³C) SWH | 160 ppm | Carbon dimension spectral width | |
| HMBC | Pulse Program | hmbcgpndqf | Standard gradient-selected HMBC |
| Number of Scans (NS) | 16-64 | May require more scans for weak correlations | |
| F2 (¹H) SWH | 12 ppm | Proton dimension spectral width | |
| F1 (¹³C) SWH | 200 ppm | Carbon dimension spectral width |
Data Presentation and Interpretation
The structure of Impentamine, along with the numbering convention used for NMR assignments, is shown below. Due to the dihydrobromide salt form, the imidazole ring and the primary amine are expected to be protonated in solution.
Figure 1: Structure of Impentamine
Caption: Numbering scheme for Impentamine.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts for this compound in D₂O. Chemical shifts for protons on carbons adjacent to nitrogen atoms are expected to be downfield due to the electron-withdrawing effect of the protonated nitrogens.[14][15]
Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)
| Position | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| H2 | ~8.6 | Singlet (s) | 1H | Imidazole CH |
| H5 | ~7.4 | Singlet (s) | 1H | Imidazole CH |
| H5' | ~3.0 | Triplet (t) | 2H | -CH₂-NH₃⁺ |
| H1' | ~2.8 | Triplet (t) | 2H | Imidazole-CH₂- |
| H4' | ~1.7 | Quintet (p) | 2H | -CH₂-CH₂-NH₃⁺ |
| H2' | ~1.6 | Quintet (p) | 2H | Imidazole-CH₂-CH₂- |
| H3' | ~1.4 | Quintet (p) | 2H | -CH₂-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)
| Position | Expected δ (ppm) | Assignment |
| C2 | ~135 | Imidazole CH |
| C4 | ~134 | Imidazole C (quaternary) |
| C5 | ~118 | Imidazole CH |
| C5' | ~40 | -CH₂-NH₃⁺ |
| C1' | ~28 | Imidazole-CH₂- |
| C3' | ~27 | -CH₂-CH₂-CH₂- |
| C4' | ~26 | -CH₂-CH₂-NH₃⁺ |
| C2' | ~25 | Imidazole-CH₂-CH₂- |
Workflow and Data Correlation
The logical workflow for structural elucidation involves a stepwise interpretation of the different NMR spectra.
Caption: Workflow for NMR-based structural analysis.
Interpretation of 2D Spectra
-
COSY Analysis: The COSY spectrum will be key to confirming the structure of the 5-carbon chain. Strong cross-peaks are expected between H1'/H2', H2'/H3', H3'/H4', and H4'/H5', confirming their sequential connectivity. No correlations are expected from these aliphatic protons to the imidazole ring protons (H2, H5).
-
HSQC Analysis: The HSQC spectrum will definitively link each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.0 ppm (H5') will show a correlation to the carbon signal at ~40 ppm (C5'). This allows for the confident assignment of all protonated carbons.
-
HMBC Analysis: The HMBC spectrum provides the final and most crucial pieces of evidence by establishing long-range connections. Key expected correlations that confirm the overall structure are:
-
H1' (~2.8 ppm) to C4 (~134 ppm) and C5 (~118 ppm): This three-bond and two-bond correlation, respectively, definitively connects the pentyl chain to the C4 position of the imidazole ring.
-
H5 (~7.4 ppm) to C4 (~134 ppm) and C1' (~28 ppm): This correlation from an imidazole proton to the first carbon of the chain further solidifies the connection point.
-
H5' (~3.0 ppm) to C3' (~27 ppm) and C4' (~26 ppm): These correlations help confirm assignments within the alkyl chain.
-
Caption: Diagram of key 2- and 3-bond HMBC correlations.
Conclusion
The combined use of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural verification of this compound. This comprehensive approach allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the aminopentyl chain to the imidazole ring and ensuring the chemical identity of the active pharmaceutical ingredient. These protocols are fundamental for quality control, regulatory submissions, and further research in drug development.
References
- 1. This compound (CAS 149629-70-9): R&D Systems [rndsystems.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. Sample Preparation [nmr.chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. cif.iastate.edu [cif.iastate.edu]
- 13. sites.bu.edu [sites.bu.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Spectroscopy of Amines [sites.science.oregonstate.edu]
Troubleshooting & Optimization
Impentamine dihydrobromide solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, preparation, and handling of impentamine dihydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
Q2: How should I prepare a stock solution of this compound?
A2: Based on its solubility, stock solutions of this compound can be prepared in either water or DMSO at concentrations up to 100 mM. For biological experiments, preparing a concentrated stock in DMSO is a common practice. When preparing aqueous solutions, using purified water (e.g., deionized or distilled) is recommended. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the recommended storage conditions for solid this compound and its solutions?
A3: Solid this compound should be stored desiccated at room temperature[1]. For stock solutions, long-term storage recommendations are not specifically documented for this compound. However, based on general practices for similar small molecules, it is advisable to aliquot stock solutions into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions may be more susceptible to degradation and microbial growth, so sterile filtering and storage at 4°C for short-term use (a few days) or frozen for long-term storage is recommended. DMSO stocks are generally more stable when stored at -20°C.
Q4: Is this compound sensitive to light or pH?
A4: Specific data on the photostability and pH sensitivity of this compound is not available. However, since the molecule contains an imidazole ring, there is a potential for photodegradation upon prolonged exposure to light, particularly UV light. Therefore, it is recommended to protect solutions from light by using amber vials or wrapping containers in foil. The stability of the compound may also be pH-dependent. It is advisable to prepare solutions in buffers that are relevant to the experimental conditions and to use them as freshly as possible.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound may be less soluble in the final aqueous buffer, especially at high concentrations. | 1. Make the initial serial dilutions of your concentrated stock solution in DMSO to a lower concentration before adding it to the aqueous buffer. 2. Ensure the final concentration of DMSO in your experimental medium is low (typically ≤0.1%) to avoid solvent-induced artifacts. 3. Gently vortex or mix the solution thoroughly after adding the diluted compound to the aqueous buffer. 4. If precipitation persists, consider preparing the stock solution directly in an aqueous buffer if the desired concentration is achievable. |
| Difficulty dissolving the solid compound. | The compound may require more energy to dissolve completely. | 1. Vortex the solution for a longer period. 2. Gentle warming (e.g., in a 37°C water bath) can aid dissolution, but be cautious as heat can degrade some compounds. 3. Sonication can also be used to facilitate dissolution. |
| Inconsistent experimental results. | This could be due to degradation of the compound in solution. | 1. Prepare fresh stock solutions regularly. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Protect solutions from light and store them at the recommended temperature. 4. Ensure the pH of your experimental buffer is stable and compatible with the compound. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 315.05 g/mol | [1] |
| Formula | C₈H₁₅N₃·2HBr | [1] |
| CAS Number | 149629-70-9 | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble to 100 mM | [1] |
| DMSO | Soluble to 100 mM | [1] |
| Ethanol | Data not available | |
| PBS | Data not available (expected to be soluble) |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of the compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.51 mg of this compound (Molecular Weight = 315.05 g/mol ).
-
Add the weighed compound to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO to the tube. For 31.51 mg, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a 10 mM Stock Solution in Water
-
Materials:
-
This compound (solid)
-
Sterile, purified water (e.g., deionized or distilled)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature.
-
Weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.15 mg of this compound.
-
Add the weighed compound to a sterile tube.
-
Add 1 mL of sterile, purified water.
-
Vortex until the compound is fully dissolved.
-
(Optional but recommended for aqueous solutions) Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the solution into single-use volumes.
-
For short-term storage (1-2 days), store at 4°C. For long-term storage, store at -20°C or -80°C.
-
Mandatory Visualization
Histamine H3 Receptor Signaling Pathway
This compound is a potent and selective antagonist of the histamine H3 receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.
Caption: Histamine H3 Receptor Antagonism by this compound.
References
Impentamine Dihydrobromide In Vivo Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Impentamine dihydrobromide in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound, offering potential causes and solutions in a question-and-answer format.
1. Formulation and Administration
Q1: What is the best solvent for this compound for in vivo use?
This compound is soluble to 100 mM in both water and DMSO.[1] For most in vivo applications, sterile water or saline is the recommended solvent to avoid potential toxicity associated with DMSO.
Q2: My this compound solution is not clear. What should I do?
If your solution is not clear, it may be due to a few reasons:
-
Concentration: You may have exceeded the solubility limit. Please refer to the solubility data in Table 1.
-
Purity of Solvent: Ensure you are using a high-purity, sterile solvent.
-
Contamination: The compound or solvent may be contaminated.
Troubleshooting Steps:
-
Gently warm the solution to 37°C to aid dissolution.
-
Vortex the solution for 1-2 minutes.
-
If the solution remains cloudy, consider preparing a fresh stock at a slightly lower concentration.
Q3: What is the recommended route of administration for this compound?
The choice of administration route depends on the experimental goals. Central administration has been shown to produce antinociception.[1] Systemic routes like intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.) administration can also be used, but the blood-brain barrier penetration of this compound should be considered.
2. Experimental Results & Interpretation
Q4: I am not observing the expected pharmacological effect (e.g., antinociception). What could be the reason?
Several factors could contribute to a lack of efficacy:
-
Dosage: The dose may be too low. A dose-response study is recommended to determine the optimal effective dose in your specific animal model.
-
Route of Administration: As mentioned, central administration has been validated.[1] If using a systemic route, the compound may not be reaching the target site in sufficient concentrations.
-
Metabolism and Half-life: The compound may be rapidly metabolized and cleared. Consider pharmacokinetic studies to determine its half-life in your model.
-
Animal Model: The chosen animal model may not be appropriate for the studied effect.
Q5: I am observing unexpected side effects or toxicity in my animals. What should I do?
Unexpected adverse effects can arise from:
-
High Dosage: The administered dose may be too high, leading to off-target effects or toxicity. Reduce the dose and perform a dose-escalation study.
-
Solvent Toxicity: If using DMSO, ensure the final concentration administered to the animal is minimal, as DMSO can have its own biological effects.
-
Compound Instability: Ensure the compound is stored correctly (desiccated at room temperature) and that solutions are freshly prepared to prevent degradation.[1]
Data and Protocols
Properties of this compound
| Property | Value | Source |
| Molecular Weight | 315.05 g/mol | [1] |
| Formula | C₈H₁₅N₃.2HBr | [1] |
| Solubility | 100 mM in Water, 100 mM in DMSO | [1] |
| Storage | Desiccate at Room Temperature | [1] |
| Mechanism of Action | Potent and selective histamine H3 receptor antagonist (pA₂ = 8.4) | [1] |
Sample Reconstitution Protocol
| Step | Action | Details |
| 1 | Calculate | Determine the required mass of this compound for your desired concentration and volume. |
| 2 | Weigh | Accurately weigh the compound in a sterile microcentrifuge tube. |
| 3 | Add Solvent | Add the appropriate volume of sterile water or saline to the tube. |
| 4 | Dissolve | Vortex the solution until the compound is fully dissolved. Gentle warming (37°C) can be used if necessary. |
| 5 | Filter | For intravenous administration, filter the solution through a 0.22 µm sterile filter. |
| 6 | Store | Use the solution immediately or store it at 4°C for short-term use (use within 24 hours is recommended). |
Visual Guides
Caption: General workflow for in vivo experiments with this compound.
Caption: Simplified signaling pathway of the histamine H3 receptor.
Caption: Logical flow for troubleshooting in vivo experiments.
Detailed Experimental Protocol: Hot Plate Test for Antinociception in Mice
This protocol provides a detailed methodology for assessing the antinociceptive effects of this compound using a hot plate test in mice.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House 5 per cage with ad libitum access to food and water.
-
Maintain on a 12:12 hour light:dark cycle.
-
Acclimate animals to the testing room for at least 1 hour before the experiment.
2. Materials:
-
This compound
-
Sterile 0.9% saline
-
Hot plate apparatus (set to 55 ± 0.5 °C)
-
Animal scale
-
Syringes and needles for administration (e.g., 27-gauge for i.p. injection)
3. Drug Preparation:
-
On the day of the experiment, dissolve this compound in sterile saline to the desired concentrations (e.g., 1, 5, 10 mg/kg).
-
Prepare a vehicle control group with saline only.
-
The injection volume should be 10 ml/kg.
4. Experimental Procedure:
-
Habituation: On the day before the experiment, place each mouse on the hot plate (turned off) for 2 minutes to habituate them to the apparatus.
-
Baseline Latency: On the experimental day, determine the baseline latency for each mouse to react to the heat (e.g., licking a hind paw, jumping). The cut-off time should be set to 30-40 seconds to prevent tissue damage.
-
Drug Administration: Administer the prepared solutions of this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-Dosing Latency: At various time points after administration (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and record their reaction latency.
5. Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Analyze the data using a two-way ANOVA with treatment and time as factors, followed by an appropriate post-hoc test.
-
A p-value of < 0.05 is typically considered statistically significant.
References
Technical Support Center: Optimizing Impentamine Dihydrobromide Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Impentamine dihydrobromide for in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new in vitro assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity. A common strategy is to perform a range-finding experiment using serial dilutions, for example, from 1 nM to 100 µM. This wide range helps in identifying the effective concentration window for your specific cell type and assay endpoint.
Q2: How should I dissolve and dilute this compound for my experiments?
A2: The solubility of the compound is a critical factor. It is recommended to first determine the solubility of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol. Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent and then dilute it to the final working concentrations in your cell culture medium. It is crucial to maintain a consistent final solvent concentration across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.[1]
Q3: How do I interpret the dose-response curve for this compound?
A3: A dose-response curve plots the biological response against a range of drug concentrations. Key parameters to determine from this curve are the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which indicate the potency of the compound. The curve also reveals the maximal effect (Emax) and the Hill slope, which can provide insights into the drug's mechanism of action.
Q4: What are the common causes of high variability in my in vitro assay results with this compound?
A4: High variability can stem from several factors, including inconsistent cell seeding density, variations in drug concentration due to pipetting errors, or the use of cells at different passage numbers or growth phases.[2][3] Ensuring consistent experimental procedures and careful handling of cell cultures and reagents can help minimize variability.[3]
Troubleshooting Guide
Problem: I am not observing any effect of this compound in my assay, even at high concentrations.
-
Is the compound soluble at the tested concentrations?
-
Visually inspect your stock and working solutions for any precipitation. Consider performing a solubility test. If solubility is an issue, you may need to try a different solvent or use techniques like sonication or gentle heating to aid dissolution.
-
-
Is the compound stable in the assay medium?
-
Some compounds can degrade over the incubation period. You can assess compound stability using analytical methods like HPLC. If instability is suspected, you might need to shorten the incubation time or replenish the compound during the experiment.
-
-
Is the chosen cell line responsive to the expected mechanism of action?
-
If this compound is hypothesized to act on a specific receptor or pathway, ensure that your chosen cell line expresses the necessary molecular targets. You can verify this through techniques like qPCR, western blotting, or immunofluorescence.
-
Problem: I am observing significant cytotoxicity at concentrations where I expect a specific biological effect.
-
Is the cytotoxicity related to the compound itself or the solvent?
-
Run a vehicle control with the highest concentration of the solvent used in your experiment to rule out solvent-induced toxicity.
-
-
Can you separate the cytotoxic effect from the desired biological effect?
-
Consider reducing the incubation time to see if you can observe the specific effect before significant cell death occurs. Alternatively, you can use a different, more sensitive assay endpoint that can be measured at earlier time points.
-
-
Is the cytotoxicity an inherent property of the compound's mechanism of action?
-
Some biological pathways, when modulated, can lead to cell death. If this is the case, you may need to carefully titrate the concentration to find a narrow window where the desired effect is observed without overwhelming cytotoxicity.
-
Quantitative Data Summary
The following tables provide hypothetical data for initial experiments with this compound to guide your assay optimization.
Table 1: Example of a Concentration Range-Finding Study for this compound
| Concentration (µM) | Biological Response (% of Control) | Standard Deviation |
| 0.001 | 102.3 | 5.1 |
| 0.01 | 98.7 | 4.8 |
| 0.1 | 85.2 | 6.2 |
| 1 | 55.6 | 7.3 |
| 10 | 21.4 | 4.5 |
| 100 | 5.8 | 2.1 |
Table 2: Example of a Cytotoxicity Assay (MTT) for this compound after 24-hour exposure
| Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0.1 | 99.1 | 3.7 |
| 1 | 95.4 | 4.1 |
| 10 | 78.9 | 5.9 |
| 50 | 42.3 | 6.8 |
| 100 | 15.6 | 3.2 |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Plate your cells of interest in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).[3]
-
-
Compound Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% in all wells.
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for optimizing drug concentration in in vitro assays.
References
Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for conducting forced degradation studies on pharmaceutical compounds containing an imidazole moiety.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important?
A1: Forced degradation, or stress testing, involves intentionally degrading a drug substance or product using more severe conditions than those used in accelerated stability testing.[1] These studies are a critical component of the drug development process and are required by regulatory agencies like the FDA.[2][3] Their primary objectives are to:
-
Identify potential degradation products and degradation pathways.[3][4]
-
Elucidate the intrinsic stability of the drug molecule.[3][5]
-
Develop and validate stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[1][5]
-
Inform decisions on formulation, packaging, and storage conditions.[1][5]
Q2: Are imidazole-containing compounds particularly susceptible to certain types of degradation?
A2: Yes. While the imidazole ring itself can be relatively stable, it is susceptible to specific degradation pathways.[6] The imidazole moiety in various drugs has been shown to be sensitive to:
-
Oxidation: The ring can undergo oxidation, especially in the presence of strong oxidizing agents like hydrogen peroxide or through autoxidation.[7][8] It is generally resistant to auto-oxidation and chromic acid but can be attacked by perbenzoic acid.[6]
-
Photodegradation: Many imidazole-containing compounds are sensitive to light and UV radiation, leading to the formation of multiple degradants.[7][8]
-
Hydrolysis: Depending on the overall structure of the molecule, substituents on the imidazole ring or other functional groups can be susceptible to acid- or base-catalyzed hydrolysis.[2][7]
Q3: What are the typical stress conditions used in these studies?
A3: Forced degradation studies should generally aim for 5-20% degradation of the API.[2][9] Conditions are applied to both the drug substance and the drug product in solution and/or solid-state.[2] Standard conditions are outlined in the table below.
Table 1: General Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Typical Duration |
|---|---|---|
| Acid Hydrolysis | 0.1 M to 1.0 M HCl or H₂SO₄[1][2] | Up to 7 days[1][2] |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH or KOH[1][2] | Up to 7 days[1][2] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂)[9] | Up to 7 days[9] |
| Thermal | 40°C to 80°C (in solid state and solution)[2] | Varies |
| Photostability | ICH Q1B guidelines: ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of UV light[1][2] | Varies |
Note: If no degradation is observed at room temperature for hydrolysis or oxidation, the temperature can be elevated to 50-70°C.[1][2]
Troubleshooting Guide
Q4: I am not observing any degradation under my chosen stress conditions. What should I do?
A4: This indicates the compound is highly stable under the applied conditions.
-
Increase Stress Severity: Gradually increase the severity of the stressor. For hydrolysis, you can increase the acid/base concentration or elevate the temperature (e.g., to 50-70°C).[1] For thermal stress, increase the temperature.[9] For oxidation, a higher concentration of H₂O₂ can be used.
-
Extend Duration: Increase the exposure time to the stress condition, analyzing samples at multiple time points.[9]
-
Rationale for Stability: If significant degradation is still not achieved even under harsh conditions, you must provide a scientific rationale and ensure that the energy applied was in excess of accelerated stability conditions (e.g., 40°C for 6 months).[9]
Q5: My sample shows more than 20% degradation. How can I fix this?
A5: Excessive degradation can make it difficult to identify primary degradation pathways and may produce secondary or tertiary degradants that are not relevant to real-world storage.[2]
-
Reduce Stress Severity: Decrease the concentration of the stressor (acid, base, or oxidant), lower the temperature, or reduce the duration of exposure.
-
Time-Point Study: Conduct a time-course study, sampling at shorter intervals to find the point at which the target degradation (5-20%) is achieved.
Q6: My HPLC analysis shows poor separation between the parent drug and its degradants. What are the next steps?
A6: A stability-indicating method must be able to resolve the API from all significant degradation products.[5]
-
Method Optimization: Modify your HPLC method. This can include changing the mobile phase composition (organic solvent ratio, pH, buffer strength), trying a different column chemistry (e.g., C18, Phenyl-Hexyl, Cyano), or adjusting the gradient slope.
-
Alternative Techniques: If co-elution persists, consider alternative analytical techniques. Two-dimensional LC (2D-LC) can provide enhanced resolution. For characterization, hyphenated techniques like LC-MS/MS are essential for identifying degradants, especially those present in trace amounts.[7]
Q7: My mass balance is below 95%. What could be the cause?
A7: A good mass balance (typically >95%) ensures that all degradation products are accounted for. Poor mass balance can be due to several factors:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and will not be detected by a standard UV detector. Use of a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify these.
-
Volatile Degradants: The degradation process may produce volatile impurities that are lost during sample preparation or analysis.
-
Precipitation: Degradants may be insoluble in the sample diluent and precipitate out of the solution.
-
Adsorption: The API or degradants may adsorb to the surfaces of vials or HPLC column frits.
Experimental Protocols & Visualizations
General Workflow for Forced Degradation Studies
The overall process for conducting a forced degradation study follows a logical sequence from planning to final analysis.
Caption: General workflow for a forced degradation study.
Protocol 1: Oxidative Degradation
-
Preparation: Prepare a solution of the imidazole-containing compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stressing: Add hydrogen peroxide (H₂O₂) to the solution to achieve a final concentration, typically starting at 3%. Protect the sample from light to prevent photo-oxidation.[9]
-
Incubation: Store the sample at room temperature. Take samples at various time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: If necessary, the reaction can be quenched by dilution or by adding an antioxidant.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method. Use LC-MS to identify the masses of any new peaks formed.
-
Data: A common oxidative degradation pathway for the imidazole ring involves reaction with singlet oxygen to form an endoperoxide, which can rearrange to form imidazolone derivatives.[8]
Potential Oxidative Degradation Pathway of an Imidazole Ring
This diagram illustrates a generalized pathway for the oxidation of an imidazole moiety, which can lead to ring opening or the formation of various oxidized species.
Caption: Generalized oxidative degradation pathway for an imidazole ring.
Protocol 2: Photolytic Degradation
-
Preparation: Prepare solutions of the drug substance. For the solid state, spread a thin layer of the powder on a petri dish.
-
Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Exposure: Place the test and control samples in a photostability chamber.
-
Conditions: Expose the samples to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1]
-
Analysis: At the end of the exposure period, analyze both the exposed and control samples using a stability-indicating method to quantify any degradation.
Troubleshooting Logic: Achieving Target Degradation
This decision tree helps guide the experimental process to achieve the desired level of degradation (5-20%).
Caption: Decision workflow for achieving target degradation levels.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. ijsdr.org [ijsdr.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Impentamine Dihydrobromide Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of Impentamine dihydrobromide powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and highly selective histamine H3 receptor antagonist. It is a chemical compound used in research to study the role of the histamine H3 receptor in various physiological processes.
Q2: What are the primary uses of this compound in a research setting?
A2: Researchers use this compound to investigate the therapeutic potential of blocking the histamine H3 receptor. Studies have explored its relevance in central nervous system disorders, given that H3 receptors modulate the release of several key neurotransmitters.[1][2]
Q3: How should this compound powder be stored?
A3: Proper storage is crucial to maintain the stability and integrity of the compound. Key storage recommendations are summarized in the table below.
Q4: What are the solubility properties of this compound?
A4: The solubility of this compound is a critical factor for preparing stock solutions for in vitro and in vivo experiments. The table below outlines its solubility in common laboratory solvents.
Q5: What are the key chemical properties of this compound?
A5: Understanding the chemical properties of this compound is essential for experimental design and data interpretation. Key properties are listed in the table below.
Data Presentation
Table 1: Storage and Stability of this compound Powder
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room Temperature (20-25°C) | Ensures stability of the powder. |
| Storage Conditions | Desiccate (store in a dry environment) | Protects the hygroscopic powder from moisture. |
| Container | Tightly sealed, light-resistant container | Prevents degradation from light and atmospheric moisture. |
Table 2: Solubility of this compound
| Solvent | Solubility | Concentration |
| Water | Soluble | Up to 100 mM |
| DMSO | Soluble | Up to 100 mM |
Table 3: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₅N₃·2HBr |
| Molecular Weight | 315.05 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile phosphate-buffered saline (PBS).
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (315.05 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 315.05 g/mol * (1000 mg / 1 g) = 3.15 mg
-
-
Weigh the powder: Accurately weigh 3.15 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolve the powder: Add 1 mL of sterile PBS to the microcentrifuge tube.
-
Vortex: Vortex the tube until the powder is completely dissolved.
-
Sterile filter: For cell-based assays, sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Histamine H3 Receptor Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the histamine H3 receptor.[3][4][5]
Materials:
-
Cell membranes expressing the histamine H3 receptor
-
[³H]-Nα-methylhistamine (Radioligand)
-
This compound (test compound)
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM unlabeled histamine)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare reagents: Dilute the cell membranes, radioligand, and this compound to their final concentrations in the assay buffer.
-
Assay setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of this compound.
-
50 µL of [³H]-Nα-methylhistamine.
-
100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the log concentration of the compound.
Troubleshooting Guides
Issue 1: this compound Powder Won't Dissolve Completely
-
Possible Cause: The concentration of the solution may be too high, or the solvent may be inappropriate.
-
Solution:
-
Ensure you are not exceeding the recommended solubility limits (see Table 2).
-
Try gentle warming (to no more than 37°C) and vortexing to aid dissolution.
-
For cell culture experiments, ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%).
-
Issue 2: High Variability in In Vitro Assay Results
-
Possible Cause: Inconsistent pipetting, improper mixing of reagents, or issues with cell health and density.
-
Solution:
-
Use calibrated pipettes and ensure proper mixing of all solutions.
-
Maintain consistent cell seeding densities and ensure cells are healthy and in the logarithmic growth phase.
-
Include appropriate positive and negative controls in every experiment to monitor assay performance.[6]
-
Issue 3: Unexpected or Noisy Data in Radioligand Binding Assays
-
Possible Cause: High non-specific binding, insufficient washing, or radioligand degradation.
-
Solution:
-
Optimize the concentration of the non-specific binding control.
-
Ensure thorough and consistent washing steps to remove all unbound radioligand.
-
Check the age and storage conditions of the radioligand to ensure it has not degraded.
-
Visualizations
Caption: Antagonistic action of this compound on the H3 receptor signaling pathway.
Caption: Experimental workflow for determining the in vitro potency of this compound.
References
- 1. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Amine Hydrobromide Drugs
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to common questions regarding the solubility challenges of amine hydrobromide drug candidates.
Troubleshooting Guide
This section addresses specific problems encountered during formulation experiments.
Question 1: My amine hydrobromide drug is soluble in acidic water but precipitates when I add a neutral buffer (e.g., PBS pH 7.4). Why is this happening and how can I fix it?
Answer:
This is a classic pH-dependent solubility issue. Amine hydrobromide salts are acidic. In solution, they exist in equilibrium between the protonated, ionized form (R-NH₃⁺), which is generally water-soluble, and the neutral, un-ionized free base (R-NH₂), which is often poorly soluble.
-
At low pH (acidic): The equilibrium shifts towards the protonated (R-NH₃⁺) form, leading to higher solubility.
-
At higher pH (neutral to basic): The amine is deprotonated, forming the less soluble free base (R-NH₂), which causes it to precipitate out of solution.[1][2]
Troubleshooting Steps:
-
Confirm pH-Solubility Profile: First, perform a pH-solubility profile experiment to understand the relationship between pH and your drug's solubility. This data is critical for all formulation development.
-
Maintain a Low pH: The simplest solution is to formulate your drug in an acidic buffered solution where it remains protonated and soluble. The ideal pH should be at least 2 units below the pKa of the amine.[3]
-
Consider a Formulation Strategy: If the final formulation must be at a higher pH, you will need to employ more advanced solubilization techniques as outlined below.
Question 2: Adjusting the pH is not a viable option due to stability concerns or the required physiological pH. What are my next steps?
Answer:
When pH control is not feasible, several formulation strategies can be employed to enhance the solubility of the free base form of the drug. The primary goal is to keep the drug molecules from aggregating and precipitating.
Common Strategies:
-
Co-solvents: Introduce water-miscible organic solvents like propylene glycol (PG), ethanol, or polyethylene glycols (PEGs).[4][5] These agents reduce the polarity of the aqueous environment, which can increase the solubility of hydrophobic compounds.
-
Surfactants: Use surfactants such as Polysorbate 80 or sodium lauryl sulfate.[4][6] Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the poorly soluble drug, keeping it dispersed in the aqueous medium.
-
Cyclodextrins: Employ complexing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD).[4] These molecules have a hydrophobic inner cavity and a hydrophilic exterior. The poorly soluble drug can form an inclusion complex by fitting into the cavity, which increases its apparent water solubility.[4][7]
Question 3: My formulation using co-solvents/surfactants appears soluble initially but precipitates or becomes cloudy after a short period. What could be the cause?
Answer:
This issue points towards either a metastable formulation (supersaturation) or chemical instability.
Troubleshooting Steps:
-
Check for Supersaturation: Your initial formulation may be supersaturated, meaning it holds more dissolved drug than is thermodynamically stable. Over time, the excess drug crashes out. To check this, prepare a saturated solution and compare its concentration to your formulation. If your formulation's concentration is higher, it is supersaturated. You may need to increase the amount of solubilizing excipient or reduce the drug concentration.
-
Evaluate Excipient Compatibility: Ensure the chosen excipients are compatible with your drug. Some excipients can cause chemical degradation, which may result in a less soluble degradant precipitating.[8][9] Stability-indicating assays (e.g., HPLC) should be performed over time to monitor for degradation products.
-
Assess for Common Ion Effect: If your formulation contains other ions, be aware of the common ion effect, which can reduce the solubility of salts. While less common for hydrobromides, it's a possibility to consider.
-
Incorrect Buffer Preparation: Inaccurate weighing of buffer components (e.g., using a hydrated salt instead of anhydrous) can lead to the wrong buffer concentration and pH, causing solubility issues.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the very first step I should take when faced with a poorly soluble amine hydrobromide drug?
The first and most critical step is to determine the drug's fundamental physicochemical properties: its pKa and its intrinsic solubility (S₀) —the solubility of the un-ionized free base. This data will inform your entire formulation strategy. A pH-solubility profile is the most practical experiment to generate this foundational knowledge.
Q2: How does the pKa of the amine influence my formulation strategy?
The pKa is the pH at which 50% of the amine is in its ionized form and 50% is in its un-ionized form.
-
For weakly basic drugs, solubility is significantly higher at pH values below the pKa.[10]
-
A general rule of thumb is to maintain the pH at least two units below the pKa to ensure that >99% of the drug is in the soluble, ionized form.[3] This relationship is mathematically described by the Henderson-Hasselbalch equation.
Q3: What are the main pros and cons of using co-solvents versus cyclodextrins?
| Feature | Co-solvents (e.g., PG, PEG 400) | Cyclodextrins (e.g., HP-β-CD) |
| Mechanism | Reduces solvent polarity.[4] | Forms inclusion complexes (molecular encapsulation).[4] |
| Pros | Simple to use, cost-effective, well-established.[5] | Highly effective for many molecules, can improve stability.[4] |
| Cons | May cause toxicity/irritation at high concentrations. Can precipitate upon dilution.[5] | Can be more expensive, potential for renal toxicity with some types, competition with other molecules for the cavity. |
Q4: Is it possible to convert the hydrobromide salt to a different, more soluble salt form?
Yes, salt screening and selection is a common strategy in drug development.[11][12] Different counter-ions can significantly alter the crystal lattice energy and solvation properties of a drug, leading to different aqueous solubilities. For example, salts like mesylate or tosylate might offer better solubility or stability profiles compared to the hydrobromide form. However, this requires re-synthesis and full solid-state characterization, making it a more involved approach than formulation adjustments.
Data Presentation
Table 1: Example pH-Solubility Profile for a Hypothetical Amine HBr Drug (pKa = 8.5)
| Buffer pH | Form Present in Solution | Measured Solubility (mg/mL) |
| 2.0 | R-NH₃⁺ (Ionized) | > 200 |
| 4.5 | R-NH₃⁺ (Ionized) | 185.5 |
| 6.5 | R-NH₃⁺ / R-NH₂ (Mixed) | 45.2 |
| 7.4 | R-NH₂ (Mostly Free Base) | 1.8 |
| 9.0 | R-NH₂ (Free Base) | < 0.1 |
Table 2: Comparison of Solubilization Techniques for a Hypothetical Drug at pH 7.4
| Formulation Vehicle | Drug Concentration (mg/mL) | Fold Increase vs. Water |
| Water (pH 7.4) | 0.05 | 1x |
| 20% Propylene Glycol (v/v) | 1.5 | 30x |
| 5% Polysorbate 80 (w/v) | 4.2 | 84x |
| 10% HP-β-CD (w/v) | 8.9 | 178x |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the equilibrium solubility of an amine hydrobromide drug across a range of pH values.
Methodology:
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 10.
-
Add Excess Drug: Add an excess amount of the solid drug compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibrium is typically reached within 24-72 hours.[13]
-
Sample and Separate: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm filter (e.g., PVDF or PTFE) to remove any undissolved solid.
-
Dilute and Analyze: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.
-
Quantify: Determine the drug concentration using a validated analytical method, such as HPLC-UV or LC-MS.
Protocol 2: Screening of Solubilizing Excipients
Objective: To evaluate the effectiveness of various co-solvents, surfactants, or cyclodextrins at increasing drug solubility.
Methodology:
-
Prepare Excipient Solutions: Prepare stock solutions of each excipient (e.g., 40% v/v Propylene Glycol, 20% w/v Polysorbate 80, 30% w/v HP-β-CD) in the desired final buffer (e.g., PBS pH 7.4).
-
Add Excess Drug: Add an excess amount of the solid drug to each excipient solution. Include a control vial with only the buffer.
-
Equilibrate, Sample, and Analyze: Follow steps 3-6 from the pH-Solubility Profile protocol above.
-
Compare Results: Plot the measured solubility as a function of the excipient type and concentration to identify the most effective solubilizing agents.
Visualizations
Caption: A decision workflow for troubleshooting poor solubility of amine hydrobromide drugs.
Caption: Chemical equilibrium governing the pH-dependent solubility of amine drugs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. kinampark.com [kinampark.com]
- 4. Solubilizer Excipients - Protheragen [protheragen.ai]
- 5. longdom.org [longdom.org]
- 6. pharmtech.com [pharmtech.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
Validation & Comparative
A Comparative Guide to the Pharmacokinetics of H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Histamine H3 receptor (H3R) antagonists are a class of drugs with significant therapeutic potential for a range of neurological disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD). By blocking the H3 autoreceptor, these agents enhance the release of histamine and other key neurotransmitters in the brain, leading to improved wakefulness and cognitive function. Understanding the pharmacokinetic profiles of different H3R antagonists is crucial for optimizing their clinical development and application. This guide provides a comparative overview of the pharmacokinetics of three prominent H3R antagonists: Pitolisant, Betahistine, and ABT-288, supported by experimental data.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Pitolisant, Betahistine, and ABT-288, derived from studies in healthy adult volunteers.
| Pharmacokinetic Parameter | Pitolisant | Betahistine | ABT-288 |
| Time to Peak (Tmax) | ~3 hours[1][2][3] | ~1 hour (for 2-PAA metabolite)[4] | Not explicitly stated in reviewed sources |
| Half-life (t1/2) | 10-12 hours[1][2][3] | ~3 hours (for 2-PAA metabolite)[4] | 40-61 hours[5] |
| Bioavailability | High (90%)[2] | High (almost complete absorption)[6] | 37-66% (in preclinical models) |
| Protein Binding | >90%[1] | <5%[6] | Not explicitly stated in reviewed sources |
| Metabolism | Primarily hepatic[2] | Extensive first-pass metabolism to 2-pyridylacetic acid (2-PAA)[4] | Not explicitly stated in reviewed sources |
| Key Metabolite | BP1.3484[7] | 2-pyridylacetic acid (2-PAA)[4] | Not applicable from reviewed sources |
| Excretion | Primarily renal[6] | Primarily renal (as 2-PAA)[4] | Not explicitly stated in reviewed sources |
H3 Receptor Antagonist Signaling Pathway
The primary mechanism of action for H3 receptor antagonists involves the blockade of presynaptic H3 autoreceptors on histaminergic neurons. This action inhibits the negative feedback loop that normally limits histamine synthesis and release. The resulting increase in synaptic histamine levels leads to the activation of postsynaptic H1 and H2 receptors, which in turn modulates the release of other neurotransmitters, including acetylcholine and dopamine.
Figure 1. Signaling pathway of H3 receptor antagonists.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from Phase 1 clinical trials conducted in healthy adult volunteers. The general methodologies employed in these studies are outlined below.
Study Design
-
Pitolisant: Pharmacokinetic parameters were evaluated in healthy subjects through single-dose (5 to 240 mg) and multiple-dose (20 to 50 mg once daily) studies. These were typically randomized, double-blind, and placebo-controlled trials.
-
Betahistine: Pharmacokinetic assessments were based on the measurement of its primary metabolite, 2-pyridylacetic acid (2-PAA), due to the parent drug's extensive first-pass metabolism and extremely low plasma levels. A study in healthy adult male subjects utilized a randomized, crossover, three-period, three-sequence design with single doses of 8, 16, or 24 mg.
-
ABT-288: The safety, tolerability, and pharmacokinetics of ABT-288 were characterized in healthy young adults and elderly subjects in Phase 1 studies. These trials involved single-dose (0.1 to 40 mg) and multiple-dose (0.5 to 6 mg once daily for 14 days) evaluations in a randomized, double-blind, placebo-controlled, dose-escalating manner. The effect of food on pharmacokinetics was also assessed in an open-label, randomized, crossover study.
Sample Collection and Analysis
-
Blood Sampling: In typical pharmacokinetic studies, venous blood samples are collected at predefined time points before and after drug administration to characterize the drug's absorption, distribution, and elimination phases.
-
Bioanalytical Method for Betahistine (2-PAA): A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed and validated for the determination of 2-PAA in human plasma. The analyte was extracted from plasma samples by liquid-liquid extraction and analyzed using an electrospray ionization interface. The lower limit of quantitation was 1 ng/mL from a 0.5-mL plasma sample.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were calculated from the plasma concentration-time data using non-compartmental analysis. This method relies on algebraic equations to estimate pharmacokinetic parameters without making assumptions about specific body compartment models.
Summary
The H3 receptor antagonists Pitolisant, Betahistine, and ABT-288 exhibit distinct pharmacokinetic profiles. Pitolisant is characterized by a relatively long half-life of 10-12 hours and high bioavailability. Betahistine undergoes rapid and extensive first-pass metabolism, with its pharmacokinetics being represented by its major metabolite, 2-PAA, which has a short half-life of approximately 3 hours. ABT-288 demonstrates a notably long half-life of 40-61 hours. These differences in their pharmacokinetic properties are critical considerations for their therapeutic dosing regimens and clinical applications. For drug development professionals, these profiles highlight the diverse disposition of molecules within the same therapeutic class, underscoring the importance of detailed pharmacokinetic characterization in early-phase clinical trials.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. allucent.com [allucent.com]
- 4. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. gdddrjournal.com [gdddrjournal.com]
A Comparative Analysis of Impentamine Dihydrobromide and Ciproxifan in Cognitive Enhancement Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two histamine H3 receptor antagonists, Impentamine dihydrobromide and ciproxifan, with a focus on their efficacy in preclinical cognitive models. While both compounds share a common mechanism of action by targeting the histamine H3 receptor, the available scientific literature presents a significant disparity in their evaluation for cognitive enhancement. This guide will objectively present the existing data for each, highlighting the extensive research on ciproxifan in cognitive domains and the current lack of similar studies for this compound.
Introduction to the Compounds
This compound , also known as VUF 4702, is a potent and highly selective histamine H3 receptor antagonist.[1][2] It demonstrates high selectivity for the H3 receptor over H1 and H2 receptors.[1][2] Research on this compound has primarily focused on its antinociceptive (pain-relieving) properties.[1][2]
Ciproxifan is another potent and selective histamine H3 receptor antagonist/inverse agonist.[3] It has been extensively studied for its potential as a cognitive enhancer in various preclinical models.[4][5][6]
Mechanism of Action: Histamine H3 Receptor Antagonism
Both this compound and ciproxifan act as antagonists at the histamine H3 receptor. This receptor functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking this receptor, H3 antagonists increase the release of histamine in the brain.[3] Increased histaminergic neurotransmission is associated with enhanced wakefulness, attention, and cognitive functions.
Furthermore, H3 receptors are also present as heteroreceptors on non-histaminergic neurons, where they modulate the release of other key neurotransmitters involved in cognition, such as acetylcholine and dopamine.[4][5] By antagonizing these heteroreceptors, ciproxifan can increase the release of these neurotransmitters in brain regions critical for learning and memory, including the prefrontal cortex and hippocampus.[5]
Signaling Pathway of H3 Receptor Antagonism
Caption: Signaling pathway of H3 receptor antagonists.
Efficacy in Cognitive Models: A Tale of Two Compounds
A thorough review of the scientific literature reveals a significant difference in the extent to which this compound and ciproxifan have been evaluated for their cognitive-enhancing effects.
This compound: A Research Gap
Currently, there is a notable absence of published studies investigating the efficacy of this compound in established cognitive models. The primary focus of existing research has been on its potent and selective H3 receptor antagonism and its resulting antinociceptive effects. While its mechanism of action suggests potential for cognitive enhancement, this has not been experimentally validated in the available literature.
Ciproxifan: A Wealth of Preclinical Evidence
In contrast, ciproxifan has been the subject of numerous studies exploring its pro-cognitive effects in a variety of animal models. These studies provide substantial evidence for its potential to improve memory, attention, and executive function.
Table 1: Summary of Ciproxifan's Efficacy in Preclinical Cognitive Models
| Cognitive Domain | Animal Model | Key Findings | Reference |
| Memory and Learning | APP Tg2576 mice (Alzheimer's model) | Reversed deficits in the swim maze and object recognition tasks. | [5][6] |
| Normal rats | Improved performance in delayed spatial alternation tasks. | [4] | |
| Mice under acute stress | Improved contextual memory retrieval.[2] | [2] | |
| Attention and Wakefulness | Cats | Induced neocortical electroencephalogram (EEG) activation, indicative of enhanced wakefulness. | [1] |
| DBA/2 mice | Enhanced prepulse inhibition, a measure of sensorimotor gating and attention. | [1] | |
| Executive Function | Adult male hooded Lister rats | Improved accuracy and decreased impulsivity. | [1] |
Experimental Protocols for Key Ciproxifan Studies
To provide a deeper understanding of the experimental basis for ciproxifan's pro-cognitive effects, detailed methodologies from key studies are outlined below.
Object Recognition Task in APP Tg2576 Mice
-
Objective: To assess the effect of ciproxifan on recognition memory.
-
Animals: APP Tg2576 transgenic mice and wild-type controls.
-
Procedure:
-
Habituation: Mice are individually habituated to an empty testing arena.
-
Training (T1): Two identical objects are placed in the arena, and the mice are allowed to explore for a set period.
-
Inter-trial Interval: A delay is introduced.
-
Testing (T2): One of the familiar objects is replaced with a novel object, and the mice are returned to the arena.
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
-
Drug Administration: Ciproxifan (3.0 mg/kg) or saline was administered intraperitoneally 30 minutes prior to the training session.[5]
Experimental Workflow for Object Recognition Task
Caption: Workflow for the Object Recognition Task.
Morris Water Maze in APP Tg2576 Mice
-
Objective: To evaluate the effect of ciproxifan on spatial learning and memory.
-
Animals: APP Tg2576 transgenic mice and wild-type controls.
-
Procedure:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Training: Mice are subjected to multiple trials per day for several consecutive days, starting from different quadrants of the pool. The time taken to find the hidden platform (escape latency) is recorded.
-
Probe Trial: After the final training session, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.
-
-
Drug Administration: Mice received daily intraperitoneal injections of ciproxifan (3 mg/kg) or saline for one week prior to and throughout the testing period.[5]
Conclusion
Based on the currently available scientific literature, a direct comparison of the efficacy of this compound and ciproxifan in cognitive models is not feasible due to a lack of data for the former. Both compounds are potent and selective histamine H3 receptor antagonists, a mechanism of action with a strong theoretical basis for cognitive enhancement.
Ciproxifan has been extensively investigated in a variety of preclinical cognitive paradigms, with studies consistently demonstrating its ability to improve memory, attention, and executive function in both normal animals and models of cognitive impairment.[1][2][4][5][6] In contrast, the research on this compound has predominantly focused on its antinociceptive properties, leaving its potential cognitive effects unexplored.
For researchers and drug development professionals, this analysis highlights two key points:
-
Ciproxifan stands as a well-validated tool compound for investigating the role of histamine H3 receptor antagonism in cognition and serves as a benchmark for the development of novel cognitive enhancers targeting this pathway.
-
This compound represents a significant research opportunity. Given its potent and selective H3 receptor antagonism, future studies are warranted to evaluate its efficacy in cognitive models to determine if its pharmacological profile translates to pro-cognitive effects, similar to ciproxifan.
Until such studies are conducted, any claims regarding the cognitive-enhancing properties of this compound remain speculative. The robust preclinical data supporting ciproxifan's efficacy, on the other hand, provides a solid foundation for its further investigation as a potential therapeutic agent for cognitive disorders.
References
- 1. This compound | CAS 149629-70-9 | VUF 4702 | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. scbt.com [scbt.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How effective are pharmaceuticals for cognitive enhancement in healthy adults? A series of meta-analyses of cognitive performance during acute administration of modafinil, methylphenidate and D-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Impentamine Dihydrobromide
Disclaimer: Impentamine dihydrobromide is a chemical intended for research purposes only.[1][2] This guide provides essential safety and logistical information for its proper disposal. All procedures must be conducted in compliance with federal, state, and local regulations.[3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
This compound (CAS 149629-70-9) is a potent and selective histamine H3 receptor antagonist.[1][2] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) may vary by supplier, the general hazardous nature of amine hydrobromide compounds requires careful handling. The following table summarizes the expected hazard profile based on the chemical class.
| Hazard Category | Classification | Precautionary Statement |
| Acute Toxicity | Expected to be harmful if swallowed or in contact with skin. | Wear protective gloves, clothing, and eye protection. Do not eat, drink, or smoke when using this product. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wash hands thoroughly after handling. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear eye protection. |
| Environmental Hazard | Potential for long-term adverse effects in the aquatic environment. | Avoid release to the environment. |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste. This includes pure, unused chemical, contaminated labware, and aqueous solutions.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, nitrile gloves, and safety glasses with side shields.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weighing boats, contaminated paper towels), in a dedicated, properly labeled hazardous waste container.[5]
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[6]
-
Do not mix with other incompatible waste streams.[5]
-
-
Liquid Waste:
-
Contaminated Sharps:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
3. Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3][5]
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[4][6]
-
Ensure containers are kept closed except when adding waste.[5][6]
-
The SAA should be inspected weekly for any signs of leakage.[6]
4. Request for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers, though this can vary), contact your institution's EHS department to arrange for pickup and disposal.[4][6]
-
Do not transport hazardous waste outside of your designated laboratory area.[7]
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CAS 149629-70-9): R&D Systems [rndsystems.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
